molecular formula C15H14BrNO2 B8547236 N-(phenacyl) 4-acetylpyridinium bromide

N-(phenacyl) 4-acetylpyridinium bromide

Cat. No.: B8547236
M. Wt: 320.18 g/mol
InChI Key: WYIQKYWXFFDLAV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Phenacyl) 4-acetylpyridinium bromide is a quaternary ammonium compound synthesized via the N-alkylation of 4-acetylpyridine with phenacyl bromide (α-bromoacetophenone). This reaction typically proceeds under reflux conditions in dry acetonitrile, yielding a stable pyridinium salt with a phenacyl substituent . The compound’s structure combines the aromatic pyridinium core with an acetyl group at the 4-position and a phenacyl moiety, conferring unique electronic and steric properties. Its synthesis is notable for high efficiency, as evidenced by optimized protocols using stoichiometric equivalents of reactants .

Properties

Molecular Formula

C15H14BrNO2

Molecular Weight

320.18 g/mol

IUPAC Name

2-(4-acetylpyridin-1-ium-1-yl)-1-phenylethanone;bromide

InChI

InChI=1S/C15H14NO2.BrH/c1-12(17)13-7-9-16(10-8-13)11-15(18)14-5-3-2-4-6-14;/h2-10H,11H2,1H3;1H/q+1;/p-1

InChI Key

WYIQKYWXFFDLAV-UHFFFAOYSA-M

Canonical SMILES

CC(=O)C1=CC=[N+](C=C1)CC(=O)C2=CC=CC=C2.[Br-]

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Pyridinium Salts

Reactivity in Heterocyclic Formation

Phenacyl bromide’s dual functionality (α-haloketone and aryl group) enables diverse reactivity. For example, N-(phenacyl) 4-acetylpyridinium bromide can participate in cyclization reactions to form fused heterocycles, such as thieno[3,4-b]pyrroles, when reacted with thiophene derivatives under phase-transfer catalysis . In contrast, benzyl bromide-derived pyridinium salts are less reactive in such cyclizations due to the absence of a carbonyl group.

Notably, phenacyl bromide exhibits unexpected bromination behavior in certain contexts. This unique reactivity is attributed to the cleavage of the C-Br bond under specific conditions, releasing Br⁺ for electrophilic substitution .

Electrophilic Behavior and Reaction Pathways

The phenacyl group’s electron-withdrawing acetyl moiety enhances the electrophilicity of the pyridinium core, facilitating nucleophilic attacks. Comparative studies with N-benzylpyridinium salts reveal that the phenacyl derivative undergoes faster nucleophilic substitution due to increased positive charge delocalization . However, in reactions with thiosemicarbazides, phenacyl bromide forms 1,3,4-thiadiazinium bromides (e.g., compound 9a–g) via cyclization, whereas chloroacetone derivatives produce thiazoles, highlighting the influence of the leaving group (Br⁻ vs. Cl⁻) on reaction pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.